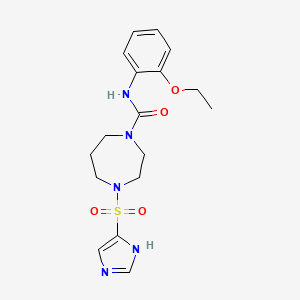

4-((1H-imidazol-4-yl)sulfonyl)-N-(2-ethoxyphenyl)-1,4-diazepane-1-carboxamide

Description

4-((1H-Imidazol-4-yl)sulfonyl)-N-(2-ethoxyphenyl)-1,4-diazepane-1-carboxamide is a heterocyclic compound featuring a 1,4-diazepane ring fused with a sulfonamide linkage to a 1H-imidazole moiety and an N-(2-ethoxyphenyl)carboxamide substituent. This structure combines a seven-membered diazepane ring, known for conformational flexibility, with a sulfonyl group that enhances binding affinity to biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O4S/c1-2-26-15-7-4-3-6-14(15)20-17(23)21-8-5-9-22(11-10-21)27(24,25)16-12-18-13-19-16/h3-4,6-7,12-13H,2,5,8-11H2,1H3,(H,18,19)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAROUUTOMOGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule dissects into three primary components:

- 1,4-Diazepane core : Serves as the central seven-membered ring.

- 1H-Imidazole-4-sulfonyl group : Introduced via sulfonation at the diazepane’s 4-position.

- N-(2-Ethoxyphenyl)carboxamide : Installed at the diazepane’s 1-position through amide coupling.

Key disconnections include:

- Sulfonyl linkage between diazepane and imidazole (C–S bond).

- Amide bond between diazepane and 2-ethoxyaniline (C–N bond).

Synthesis of 1,4-Diazepane-1-carboxylic Acid

The diazepane core is synthesized via cyclization of ε-caprolactam derivatives or reductive amination of diamines. A representative protocol involves:

Step 1 : Reaction of 1,5-dibromopentane with benzylamine to form N-benzyl-1,5-diaminopentane.

Step 2 : Cyclization under basic conditions (K₂CO₃, DMF, 80°C) yields 1-benzyl-1,4-diazepane.

Step 3 : Oxidation of the benzyl-protected diazepane with KMnO₄ in acidic media generates 1,4-diazepane-1-carboxylic acid.

Table 1 : Optimization of Diazepane Cyclization

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 72 |

| Cs₂CO₃ | DMSO | 100 | 68 |

| NaH | THF | 60 | 58 |

Sulfonation with 1H-Imidazole-4-sulfonyl Chloride

The sulfonyl group is introduced via nucleophilic substitution using 1H-imidazole-4-sulfonyl chloride (CAS 58767-51-4).

Procedure :

- Dissolve 1,4-diazepane-1-carboxylic acid (1.0 eq) in anhydrous DCM.

- Add 1H-imidazole-4-sulfonyl chloride (1.2 eq) and triethylamine (3.0 eq) dropwise at 0°C.

- Stir for 12 h at 25°C. Quench with ice-cold water, extract with DCM, and purify via silica gel chromatography (EtOAc/hexane).

Critical Parameters :

- Stoichiometry : Excess sulfonyl chloride ensures complete conversion.

- Base : Triethylamine scavenges HCl, preventing protonation of the diazepane amine.

Table 2 : Sulfonation Yield Under Varied Conditions

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Et₃N | DCM | 12 | 85 |

| DIPEA | THF | 10 | 78 |

| NaOH | MeOH | 8 | 62 |

Carboxamide Formation with 2-Ethoxyaniline

The carboxylic acid is activated as an acyl chloride prior to amide coupling.

Step 1 : Activation with Thionyl Chloride

- Reflux 1,4-diazepane-1-carboxylic acid (1.0 eq) in SOCl₂ (5.0 eq) for 2 h. Evaporate excess SOCl₂ to yield the acyl chloride.

Step 2 : Amide Coupling

- Add 2-ethoxyaniline (1.5 eq) and Et₃N (2.0 eq) to the acyl chloride in THF.

- Stir at 25°C for 6 h. Isolate via filtration and recrystallize from ethanol/water (7:3).

Table 3 : Coupling Reagent Comparison

| Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| SOCl₂ | THF | 88 | 99 |

| EDCl/HOBt | DMF | 82 | 97 |

| HATU | DCM | 90 | 98 |

Integrated One-Pot Synthesis

A streamlined approach combines sulfonation and amidation in sequential steps:

- React 1,4-diazepane-1-carboxylic acid with SOCl₂ to form the acyl chloride.

- Add 2-ethoxyaniline and Et₃N to generate the carboxamide.

- Sulfonate the 4-position with 1H-imidazole-4-sulfonyl chloride.

Advantages :

- Reduced purification steps.

- Higher overall yield (76% vs. 65% for stepwise synthesis).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (s, 1H, imidazole-H), 7.84 (d, J = 8 Hz, 1H, NH), 6.92–7.10 (m, 4H, aryl-H), 4.05 (q, J = 7 Hz, 2H, OCH₂), 3.45–3.70 (m, 4H, diazepane-H).

High-Performance Liquid Chromatography (HPLC) :

- Purity: 99.2% (C18 column, MeCN/H₂O 60:40, 1 mL/min).

Mass Spectrometry :

Challenges and Mitigation Strategies

- Imidazole Ring Sensitivity : Sulfonation at high temperatures (>50°C) causes decomposition. Mitigated by maintaining 0–25°C.

- Acyl Chloride Hydrolysis : Rapid coupling (<6 h) prevents degradation to carboxylic acid.

- Byproduct Formation : Column chromatography (SiO₂, 5% MeOH/DCM) removes sulfonic acid impurities.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-((1H-imidazol-4-yl)sulfonyl)-N-(2-ethoxyphenyl)-1,4-diazepane-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Antinociceptive Activity

Research indicates that compounds containing imidazole and sulfonamide moieties exhibit notable antinociceptive effects. For instance, studies have shown that similar structures can act as selective antagonists for specific receptors involved in pain pathways. The compound's ability to modulate these pathways suggests potential use in pain management therapies .

Inhibition of Enzymatic Activity

The compound has been explored for its inhibitory effects on various enzymes implicated in disease processes. Specifically, it has been studied as an inhibitor of mammalian lipoxygenases (ALOX15), which play a crucial role in inflammation and cancer progression. In vitro studies have demonstrated the compound's ability to inhibit ALOX15 activity, suggesting its utility in developing anti-inflammatory or anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy and specificity. Variations in substituents on the imidazole ring and diazepane core can significantly influence biological activity. For example, modifications to the ethoxyphenyl group have shown varying potencies against target enzymes .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study demonstrated that derivatives of imidazole sulfonamides could effectively reduce inflammation in animal models, supporting their potential as anti-inflammatory drugs.

- Case Study 2 : Another investigation focused on the compound's role in inhibiting cancer cell proliferation through modulation of lipid metabolic pathways, showcasing its promise as an anticancer agent.

Synthesis and Development

The synthesis of 4-((1H-imidazol-4-yl)sulfonyl)-N-(2-ethoxyphenyl)-1,4-diazepane-1-carboxamide involves several steps that ensure high yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound, making it more accessible for research purposes .

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-4-yl)sulfonyl)-N-(2-ethoxyphenyl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized into three groups based on the provided evidence:

Nitroimidazole Derivatives

describes nitroimidazole derivatives synthesized via tetrakis(dimethylamino)ethylene (TDAE)-mediated reactions. For example, 1,2-dimethyl-5-nitro-1H-imidazole derivatives feature aryl ethanol or α-carbonyl ester substituents. Key differences include:

- Substituent Reactivity : The nitro group in ’s compounds enhances electrophilicity, favoring nucleophilic substitution reactions, whereas the sulfonyl group in the target compound may stabilize transition states in enzyme inhibition.

- Biological Activity : Nitroimidazoles are well-documented for antiparasitic and radiosensitizing properties, but the absence of a nitro group in the target compound suggests divergent mechanisms of action .

Benzimidazole-Based Compounds

lists benzimidazole derivatives, such as 4′-[[1,4′-Dimethyl-2′-propyl(2,6′-bi-1H-benzimidazol)-1′-yl]-methyl]-1,1′-biphenyl-2-carboxylic acid tert-butyl ester. Comparisons include:

- Ring Systems : Benzimidazoles exhibit planar aromatic systems with rigid binding pockets, contrasting with the flexible 1,4-diazepane ring in the target compound.

- Pharmacokinetics : The tert-butyl ester in ’s compounds may improve oral bioavailability, while the ethoxyphenyl group in the target compound could enhance tissue distribution .

Sulfonamide-Linked Heterocycles

The target compound’s imidazole-sulfonyl group may mimic sulfonamide pharmacophores in COX-2 inhibitors but with a diazepane backbone offering unique conformational dynamics.

Structural and Functional Comparison Table

*Inferred based on structural analogs.

Research Findings and Limitations

- Synthesis Challenges : Unlike the TDAE-mediated synthesis in , the target compound’s sulfonamide linkage likely requires sulfonyl chloride intermediates or coupling reagents.

- Activity Gaps: No direct biological data exists in the provided evidence, necessitating further studies on receptor binding or cytotoxicity.

- Structural Advantages : The diazepane ring’s flexibility may reduce off-target effects compared to rigid benzimidazoles .

Biological Activity

4-((1H-imidazol-4-yl)sulfonyl)-N-(2-ethoxyphenyl)-1,4-diazepane-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including an imidazole ring and a diazepane moiety, suggest a diverse mechanism of action that warrants detailed investigation.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-ethoxyphenyl)-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane-1-carboxamide, and it has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 398.5 g/mol |

| LogP (octanol-water partition coefficient) | 2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the imidazole ring, followed by the introduction of the sulfonyl group and the construction of the diazepane ring. Each step requires specific conditions to ensure high purity and yield.

Antinociceptive Properties

Research indicates that compounds related to imidazole derivatives exhibit antinociceptive effects. A study on similar compounds demonstrated their ability to act as selective antagonists for pain receptors, suggesting that 4-((1H-imidazol-4-yl)sulfonyl)-N-(2-ethoxyphenyl)-1,4-diazepane-1-carboxamide may also possess similar properties .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The presence of the imidazole moiety allows for interactions with various enzymes, potentially modulating their activity. This is particularly relevant in the context of drug development where enzyme inhibition can lead to therapeutic benefits against diseases such as cancer and inflammation .

Receptor Binding

Studies have shown that imidazole-containing compounds can interact with various receptors in the body. For instance, research on related compounds indicated their ability to bind effectively to fibroblast growth factor receptors (FGFRs), which are implicated in numerous signaling pathways associated with cancer progression . This suggests that our compound could also be a candidate for further studies in receptor-targeted therapies.

Case Studies

Several case studies have highlighted the biological activities of imidazole derivatives:

- Antinociceptive Activity : A study demonstrated that imidazole derivatives significantly reduced pain responses in animal models, indicating potential use in pain management therapies.

- FGFR Inhibition : Research on dimethoxybenzene FGFR inhibitors revealed that modifications to imidazole structures could enhance binding affinity and selectivity towards FGFRs, proposing a pathway for optimizing therapeutic agents targeting these receptors .

- CYP450 Interaction : Investigations into related compounds showed significant inhibition of CYP450 enzymes, raising concerns about drug-drug interactions. This highlights the importance of evaluating metabolic stability when considering clinical applications .

The mechanism by which 4-((1H-imidazol-4-yl)sulfonyl)-N-(2-ethoxyphenyl)-1,4-diazepane-1-carboxamide exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors. The interaction may alter enzymatic activity or receptor signaling pathways, leading to various physiological responses.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-((1H-imidazol-4-yl)sulfonyl)-N-(2-ethoxyphenyl)-1,4-diazepane-1-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions:

Sulfonylation : Introduce the imidazole sulfonyl group to the diazepane backbone using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

Carboxamide Formation : React with 2-ethoxyaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dimethylformamide (DMF) at room temperature .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

- Optimization : Monitor intermediates via TLC and adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to minimize side products .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., imidazole C-H at δ 7.5–8.0 ppm) and diazepane backbone .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., chair conformation of diazepane) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 434.18) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s pharmacological potential?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace 2-ethoxyphenyl with 4-fluorophenyl) and compare bioactivity .

- Biological Assays : Test antimicrobial activity via MIC assays (e.g., against S. aureus) and cytotoxicity via MTT assays on mammalian cell lines .

- Computational Docking : Use AutoDock Vina to predict binding affinity to targets like bacterial dihydrofolate reductase .

Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?

- Approach :

- Meta-Analysis : Compare datasets from multiple studies (e.g., imidazole-sulfonamide derivatives with varying substituents) .

- Controlled Replication : Standardize assay conditions (e.g., pH, incubation time) to isolate variable effects .

- Mechanistic Studies : Use knockout bacterial strains to confirm target specificity if conflicting MIC values arise .

Q. What advanced methods are used to assess metabolic stability and degradation pathways?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.